molecular formula C18H23N3O3S2 B2726634 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203339-40-5

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2726634
CAS RN: 1203339-40-5
M. Wt: 393.52
InChI Key: FSLZDAYNBRXDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Studies on structurally similar sulfonylurea derivatives have shown significant anticonvulsant activity. For example, molecular docking and pharmacological evaluation of synthesized sulfonylurea derivatives have indicated their effectiveness in models of convulsion, with some compounds displaying notable protective effects against convulsions. These results suggest that modifications to the sulfonylurea structure, akin to those in the mentioned compound, could yield potent anticonvulsant agents (Thakur et al., 2017).

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

Sulfonyl-containing tetrahydroisoquinolines have been evaluated for their inhibitory potency against PNMT, an enzyme involved in catecholamine biosynthesis. These studies have identified compounds with high selectivity and potency, suggesting potential therapeutic applications in conditions where modulation of catecholamine synthesis is beneficial (Grunewald et al., 2005).

Histone Deacetylase (HDAC) Inhibition

Research has also explored the development of sulfonyl tetrahydroquinolines as HDAC inhibitors. These compounds have shown cytotoxicity to cancer cells, with some derivatives demonstrating enhanced anti-HDAC and antiproliferative activity. Such findings indicate their potential as leads for developing new cancer therapeutics (Liu et al., 2015).

Acetylcholinesterase Inhibition

Sulfonylureas with flexible structures have been synthesized and assessed for their antiacetylcholinesterase activity. This line of research has aimed at optimizing pharmacophoric elements for inhibiting acetylcholinesterase, an enzyme target in Alzheimer's disease treatment. Adjustments in the chain length and functional groups have been found to affect inhibitory activity, offering insights into designing more effective inhibitors (Vidaluc et al., 1995).

Synthetic Methodologies

The compound's structural elements, particularly the sulfonyl group and tetrahydroquinoline backbone, are also of interest in synthetic chemistry. Research has focused on developing new synthetic routes and methodologies for constructing such frameworks, which are valuable in medicinal chemistry and material science. This includes novel cyclization techniques and the synthesis of heterocyclic compounds with potential biological activity (Zhu et al., 2016).

properties

IUPAC Name

1-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-2-11-26(23,24)21-9-3-5-14-7-8-15(12-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h4,6-8,10,12H,2-3,5,9,11,13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLZDAYNBRXDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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